Enolase Inhibitory Activity: AP-III-a4 IC₅₀ Versus POMHEX and HEX in Glioma Cell Lines
In cell-free enzymatic assays, AP-III-a4 demonstrates an IC₅₀ of 0.576 μM against enolase activity [1]. However, subsequent independent validation using ³¹P NMR spectroscopy—an orthogonal method that eliminates UV spectral interference artifacts—demonstrated that AP-III-a4 does not directly inhibit enolase enzymatic activity in vitro [2]. For comparison, POMHEX exhibits an IC₅₀ of 82 nM in ENO1-deleted D502 glioma cells versus 559 nM in U343 cells, while HEX shows IC₅₀ values of 19,723 nM and 28,756 nM in the same respective cell lines, reflecting their substrate-competitive mechanism and ENO2-preferential selectivity [3].
| Evidence Dimension | Enolase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.576 μM (cell-free assay) |
| Comparator Or Baseline | POMHEX: 82 nM (D502 ENO1-deleted cells), 559 nM (U343 cells); HEX: 19,723 nM (D502), 28,756 nM (U343) |
| Quantified Difference | POMHEX is approximately 7-fold more potent than AP-III-a4 in ENO1-deleted cells but exhibits isoform-dependent activity; AP-III-a4 shows no selectivity between ENO1 and ENO2 isoforms |
| Conditions | Cell-free enolase enzymatic assay for AP-III-a4; glioma cell viability assays for POMHEX and HEX |
Why This Matters
Researchers must select AP-III-a4 when the experimental objective requires a non-isoform-selective chemical probe that modulates enolase via a non-substrate mechanism, rather than a high-potency but ENO2-preferential substrate-competitive inhibitor.
- [1] Jung DW, Kim WH, Park SH, et al. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes. ACS Chem Biol. 2013;8(6):1271-1282. View Source
- [2] Satani N, Lin YH, Hammoudi N, et al. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase. PLoS One. 2016;11(12):e0168739. View Source
- [3] Lin YH, Satani N, Hammoudi N, et al. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers. Nat Metab. 2020;2(12):1413-1426. View Source
